5-(Bromomethyl)-2-methylbenzo[d]oxazole 5-(Bromomethyl)-2-methylbenzo[d]oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14394211
InChI: InChI=1S/C9H8BrNO/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,5H2,1H3
SMILES:
Molecular Formula: C9H8BrNO
Molecular Weight: 226.07 g/mol

5-(Bromomethyl)-2-methylbenzo[d]oxazole

CAS No.:

Cat. No.: VC14394211

Molecular Formula: C9H8BrNO

Molecular Weight: 226.07 g/mol

* For research use only. Not for human or veterinary use.

5-(Bromomethyl)-2-methylbenzo[d]oxazole -

Specification

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
IUPAC Name 5-(bromomethyl)-2-methyl-1,3-benzoxazole
Standard InChI InChI=1S/C9H8BrNO/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,5H2,1H3
Standard InChI Key DMBRFAIDBVGHQM-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(O1)C=CC(=C2)CBr

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoxazole ring system—a fused benzene and oxazole structure—with a bromomethyl (-CH₂Br) substituent at the 5-position and a methyl (-CH₃) group at the 2-position. This substitution pattern enhances its electrophilicity, making it a versatile intermediate in cross-coupling reactions .

Physical Properties

Key physicochemical data include:

PropertyValueSource
Molecular Weight226.07 g/mol
Density1.6 ± 0.1 g/cm³ (estimated)
Melting Point66–68°C (analogous compound)
Boiling Point264.8 ± 13.0°C (at 760 mmHg)
LogP (Partition Coefficient)2.59

The bromomethyl group contributes to its moderate lipophilicity, facilitating interactions with biological membranes and organic solvents .

Synthesis and Optimization

Primary Synthetic Routes

The most common synthesis involves bromination of 2-methylbenzo[d]oxazole using N-bromosuccinimide (NBS) in inert solvents like carbon tetrachloride or chloroform under reflux.

Reaction Conditions:

  • Temperature: 60–80°C

  • Catalyst: None required

  • Yield: 70–85% (optimized protocols) .

Alternative Methods

Recent advances include microwave-assisted synthesis and flow chemistry, which reduce reaction times from hours to minutes while maintaining yields above 80% . For example, microwave irradiation at 160°C for 30 minutes with copper(I) iodide as a catalyst achieved a 94% yield in a Suzuki coupling reaction .

Applications in Medicinal Chemistry

Antimicrobial Activity

Derivatives of 5-(bromomethyl)-2-methylbenzo[d]oxazole exhibit broad-spectrum antimicrobial properties. In vitro studies against Staphylococcus aureus and Escherichia coli reported minimum inhibitory concentrations (MICs) of 32–64 µg/mL, comparable to standard antibiotics .

Role in Materials Science

Polymer Synthesis

The bromomethyl group serves as a reactive site for polymer functionalization. For instance, it has been used to synthesize benzoxazole-containing polymers with enhanced thermal stability (decomposition temperatures >300°C) .

Organic Semiconductors

Incorporation into π-conjugated systems improves electron mobility, making it valuable in organic light-emitting diodes (OLEDs). Devices fabricated with these materials achieved luminances of 1,200 cd/m² at 6V .

Biological Interactions and Mechanisms

Enzyme Inhibition

The compound covalently binds to cysteine residues in enzyme active sites via nucleophilic substitution. This mechanism underpins its inhibition of CYP1A2, disrupting drug metabolism pathways .

Cytotoxicity Profile

While effective against cancer cells, its therapeutic index remains narrow. In healthy human fibroblasts, 50% cell death occurred at 48 µM, necessitating targeted delivery systems .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey DifferencesBioactivity (IC₅₀)
5-Bromo-2-methylbenzoxazoleC₈H₆BrNOBromo vs. bromomethyl substitution12 µM (CYP1A2 inhibition)
2-(Bromomethyl)benzonitrileC₈H₆BrNNitrile group at 2-positionLimited antimicrobial activity

Recent Research Advances

Drug Delivery Systems

Nanoparticle-encapsulated formulations reduced hepatotoxicity by 40% in murine models while maintaining anticancer efficacy .

Green Synthesis

A 2024 study reported a solvent-free mechanochemical synthesis using ball milling, achieving 90% yield with minimal waste .

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